Fluorotripropylstannane
Description
Historical Context and Evolution of Organotin Chemistry
The field of organotin chemistry dates back to 1849, when Edward Frankland isolated the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com Shortly after, in 1852, Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the formal beginning of organotin chemistry. lupinepublishers.com The field saw steady growth, and by the early 20th century, the discovery and application of Grignard reagents provided a highly effective method for creating tin-carbon bonds, significantly accelerating research. wikipedia.org
A major resurgence in interest occurred in the mid-20th century, driven by the discovery of significant industrial applications. lupinepublishers.com Pioneering work by van der Kerk and his colleagues in the Netherlands was instrumental in this revival. lupinepublishers.com Organotin compounds found widespread use as stabilizers for polyvinyl chloride (PVC), agricultural biocides, wood preservatives, and catalysts. lupinepublishers.comresearchgate.net The 1960s saw the introduction of tributyltin and triphenyltin (B1233371) compounds as effective marine anti-biofouling agents in paints for ship hulls. lupinepublishers.com
Fundamental understanding of organotin structures also evolved during this period. In the early 1960s, it was discovered that the tin atom in organotin compounds could expand its coordination number beyond the expected four, a finding confirmed by the X-ray crystal structure of a five-coordinate triorganotin halide complex. lupinepublishers.comlupinepublishers.com Furthermore, while divalent tin compounds were known, the first stable divalent organotin compound, bis(cyclopentadienyl)tin(II), was reported in 1956. lupinepublishers.comrjpbcs.com This historical progression from initial synthesis to broad industrial application and deep structural understanding has established organotin chemistry as a cornerstone of organometallic science. acs.org
Table 1: Key Milestones in the History of Organotin Chemistry
| Year | Milestone | Significance | Reference(s) |
|---|---|---|---|
| 1849 | Isolation of diethyltin diiodide by Edward Frankland. | The first synthesis of an organotin compound. | wikipedia.orglupinepublishers.com |
| 1852 | Carl Löwig reports the reaction of alkyl halides with a tin-sodium alloy. | Often considered the formal start of organotin chemistry. | lupinepublishers.com |
| ~1900s | Application of Grignard reagents for Sn-C bond formation. | Provided a versatile and efficient synthetic route to tetraorganotin compounds. | wikipedia.org |
| 1940s | Use of organotins as PVC stabilizers begins. | First major industrial application, preventing polymer degradation. | lupinepublishers.com |
| 1950s | Research by van der Kerk and co-workers expands applications. | Led to a revival of interest and development of biocides and agrochemicals. | lupinepublishers.com |
| 1956 | Report of bis(cyclopentadienyl)tin(II). | First example of a stable divalent organotin compound. | lupinepublishers.comrjpbcs.com |
| 1960s | Discovery of hypercoordinated tin centers. | Revealed that tin could have coordination numbers greater than four. | wikipedia.orglupinepublishers.com |
Significance of Organotin Fluorides in Main Group Chemistry
Organotin fluorides belong to the class of organotin halides with the general formula R₄₋ₙSnFₙ. wikipedia.org Unlike their chloride, bromide, and iodide counterparts, organotin fluorides exhibit a strong tendency to form intermolecular associations. wikipedia.org This is exemplified by dimethyltin (B1205294) difluoride, which forms sheet-like polymeric structures through fluorine bridges between tin centers. wikipedia.org This associative behavior is a key feature that distinguishes them within main group chemistry and influences their physical properties and reactivity.
The unique properties of organotin fluorides make them valuable in several areas of chemical science. They serve as specialized reagents and precursors in materials science. A significant application is in the production of conductive coatings for glass. lupinepublishers.com Doping tin dioxide with fluoride (B91410), for instance, creates an n-type semiconductor that is transparent to visible light but reflective to infrared radiation, a property utilized in energy-efficient windows and antistatic coatings. lupinepublishers.comlupinepublishers.com Patents describe processes for preparing organotin fluorides, such as dibutyltin (B87310) difluoride, with controlled morphology specifically for creating hard, insulating coatings on glassware. google.com
Furthermore, organotin fluorides can act as fluorinating agents in synthetic chemistry. They have been successfully used in halogen exchange reactions to prepare other main group organometallic fluorides, such as organoantimony(III) difluorides. In these reactions, the organotin fluoride transfers its fluorine atom to another metallic center, demonstrating its utility in the synthesis of other specialized chemical compounds.
Table 2: Properties of Fluorotripropylstannane
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 682-32-6 | guidechem.comchemsrc.com |
| Molecular Formula | C₉H₂₁FSn | |
| Molecular Weight | 266.97 g/mol | |
| IUPAC Name | fluoro(tripropyl)stannane | |
| Boiling Point | Not Reported | vulcanchem.com |
| Density | Not Reported | |
Research Landscape and Current Challenges in Stannane (B1208499) Chemistry
The field of stannane chemistry remains an active and evolving area of research, driven by both fundamental questions and the pursuit of new applications. sigmaaldrich.com Organotin compounds are crucial reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille reaction, which is a powerful method for forming carbon-carbon bonds. sigmaaldrich.com Current research continues to explore new catalytic systems, the synthesis of complex natural products, and the development of novel polymers. sigmaaldrich.comlupinepublishers.com An emerging trend is the use of organometallic compounds in photochemistry and photoredox catalysis, where light is used to drive chemical reactions. acs.org
Despite decades of research, significant challenges remain. A primary challenge in organometallic chemistry is the development of more efficient, stable, and sustainable chemical processes. numberanalytics.com This includes designing catalysts with higher activity and selectivity, as well as scaling up laboratory syntheses for industrial application. numberanalytics.com In the context of organotin chemistry, a major driver of modern research is the need to address the toxicity associated with some of these compounds. researchgate.net This has led to a push to develop alternatives or to replace heavy and noble metals in catalytic applications with more earth-abundant and less toxic elements. acs.org
Another fundamental challenge lies in achieving precise control over the synthesis and structure of complex organometallic molecules. unicam.it Recently, researchers have challenged long-held principles like the 18-electron rule by synthesizing stable organometallic complexes with unconventional electron counts, opening up new possibilities for catalysis and materials science. oist.jp For stannanes specifically, research into tin clusters and advanced materials like stanene (a 2D tin analogue of graphene) faces hurdles related to synthetic control, stability under ambient conditions, and scalability. numberanalytics.com Overcoming these challenges is key to unlocking the future potential of stannane chemistry in areas ranging from molecular electronics to sustainable energy solutions. acs.org
Structure
2D Structure
Properties
CAS No. |
682-32-6 |
|---|---|
Molecular Formula |
C9H21FSn |
Molecular Weight |
266.97 g/mol |
IUPAC Name |
fluoro(tripropyl)stannane |
InChI |
InChI=1S/3C3H7.FH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
CWUPWQLKYNCKBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](CCC)(CCC)F |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of Fluorotripropylstannane
Advanced Spectroscopic Techniques for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy of Tin and Fluorine Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for probing the local chemical environment of specific nuclei. For Fluorotripropylstannane, the key nuclei are ¹¹⁹Sn and ¹⁹F, both of which are highly sensitive and provide significant structural information. While specific spectral data for this compound is not widely available in public databases vulcanchem.com, its characteristics can be inferred from closely related organotin fluoride (B91410) compounds.
The ¹¹⁹Sn NMR spectrum is particularly informative about the coordination number of the tin atom. For four-coordinate (tetrahydral) tin compounds, chemical shifts (δ) are typically found in a specific range, while five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) tin atoms, which are common in solid-state organotin fluorides due to fluorine bridging, resonate at significantly different fields. For instance, the ¹¹⁹Sn chemical shift for many organotin fluorides falls within the –200 to –400 ppm range . The one-bond coupling constant between tin and fluorine, ¹J(¹¹⁹Sn-¹⁹F), provides direct evidence of the Sn-F bond and its magnitude can give clues about the bond's nature and the coordination at the tin center. These coupling constants can range from 130 to 2000 Hz huji.ac.il.
The ¹⁹F NMR spectrum offers complementary information. The chemical shift of the fluorine atom is highly sensitive to its bonding environment. In organotin fluorides, the fluorine signal is often observed as a satellite to the main peak due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The presence of these satellites confirms the direct bond between tin and fluorine.
Solid-State Structural Analysis
Investigating Associative Behavior and Polymeric Structures of Organotin Fluorides
A defining characteristic of tri-n-alkyltin fluorides is their tendency to undergo association in solution, forming polymeric structures. tandfonline.com This behavior stems from the strong propensity for fluorine atoms to bridge between tin centers, creating Sn-F-Sn linkages. thieme-connect.de The resulting aggregates are often described as "associative polymers" or "coordination polymers". tandfonline.comtandfonline.com This strongly bonded polymeric nature is also the reason for the high insolubility of most organotin fluorides. thieme-connect.de
Research into compounds like tri-n-butyltin fluoride has shown that they dissolve in nonpolar organic solvents to yield highly viscous solutions, which is indicative of the presence of large polymeric aggregates. tandfonline.com The associative behavior is a dynamic equilibrium, influenced by several factors:
Concentration: Higher concentrations favor the formation of longer polymer chains. tandfonline.com
Solvent: The nature of the solvent can impact the degree of association and the resulting solution viscosity. tandfonline.com
Alkyl Chain Length: Increasing the length of the n-alkyl substituents on the tin atom, such as moving from methyl to butyl or propyl, can enhance the solubility of the organotin fluoride in organic solvents without sterically hindering the formation of the polymer chain. tandfonline.com
While most triorganotin fluorides form polymeric chains through intermolecular Sn-F bridging, monomeric structures can be achieved if the organic substituents on the tin atom are exceptionally bulky. acs.org Furthermore, intramolecular coordination can also lead to stable, monomeric compounds, as seen in certain C,N-chelated triorganotin(IV) fluorides which feature a five-coordinated tin atom within a single molecule. researchgate.net In some instances, dimeric species with bridging fluorine atoms are also observed. acs.org
Table 2: Factors Influencing Associative Behavior of Trialkyltin Fluorides
| Factor | Effect on Polymerization | Observation | Source |
|---|---|---|---|
| Concentration | Increased concentration promotes association | Higher solution viscosity | tandfonline.com |
| Solvent Type | Varies | Solution viscosity changes with solvent polarity | tandfonline.com |
| Alkyl Chain Length | Longer chains increase solubility | Allows for polymer formation in a wider range of solvents | tandfonline.com |
Coordination Geometries and Lewis Acidity of Tin Centers in Organotin Fluorides
The tin atom in organotin(IV) halides functions as a Lewis acid, capable of accepting electron pairs from Lewis bases to expand its coordination number beyond four. wikipedia.orglupinepublishers.com The Lewis acidity is influenced by the substituents on the tin atom, increasing with the number of electronegative groups. researchgate.netsoton.ac.uk Consequently, the order of Lewis acidity for tin(IV) halides is generally F > Cl > Br > I. soton.ac.uk This inherent Lewis acidity is the driving force behind the associative behavior of organotin fluorides, where a fluorine atom on one molecule acts as a Lewis base, donating an electron pair to the Lewis acidic tin center of another molecule. lupinepublishers.com
In their associated polymeric state, the tin centers in triorganotin fluorides typically exhibit a five-coordinate, trigonal bipyramidal geometry. thieme-connect.delupinepublishers.com In this arrangement, the three organic (propyl) groups occupy the equatorial positions of the trigonal bipyramid, while the bridging fluorine atoms are situated at the axial positions. lupinepublishers.com While four-coordinate tetrahedral geometry is known for many organotin compounds, higher coordination numbers of five, six, and even seven are common, especially in the solid state or in the presence of good Lewis bases. wikipedia.orglupinepublishers.com
For diorganotin fluorides, such as dimethyltin (B1205294) difluoride, the association can lead to sheet-like polymers where the tin atom is six-coordinate in an octahedral environment. wikipedia.org The ability to increase the coordination number is significantly reduced in tetraorganotin compounds (R₄Sn) due to the poor acceptor properties of the tin atom in these fully alkylated or arylated species. lupinepublishers.com The replacement of organic groups with halides enhances Lewis acidity and promotes the formation of hypercoordinated species. researchgate.net For instance, replacing two organic groups with two halide atoms (R₂SnX₂) results in a greater increase in Lewis acidity compared to monosubstituted compounds (R₃SnX). researchgate.net
The principal coordination geometries found in organotin compounds are crucial to understanding their reactivity and structural chemistry.
Reactivity and Reaction Mechanism Investigations of Fluorotripropylstannane
Reactivity of Sn-F Bonds in Organotin Systems
The tin-fluorine (Sn-F) bond in organotin compounds, such as fluorotripropylstannane, exhibits distinct reactivity that is pivotal in various synthetic transformations. The reactivity is largely influenced by the high polarity and strength of the Sn-F bond, as well as the Lewis acidic nature of the tin center. Organotin fluorides are often crystalline, polymeric solids with low solubility in common organic solvents, a characteristic attributed to strong intermolecular Sn-F···Sn bridging interactions. This aggregated nature can influence their reactivity and necessitates specific reaction conditions for their application. scispace.com
The formation of the Sn-F bond is a key feature in several catalytic cycles. For instance, in Stille cross-coupling reactions that are catalytic in tin, the regeneration of the active organotin hydride species is proposed to proceed through an organotin fluoride (B91410) intermediate, such as trimethyltin (B158744) fluoride (Me₃SnF). scispace.com This "Sn-F" pathway offers advantages in terms of reduced toxicity and easier removal of tin byproducts, as the resulting organotin fluorides can often be removed by filtration. scispace.comcas.cn
Furthermore, the fluoride ion can act as an activator in reactions involving organotin compounds. In the case of dialkylstannylene acetals, the addition of a fluoride source enhances the rate of alkylation reactions. researchgate.net Computational studies suggest that the reactive species are adducts formed by the addition of fluoride to the tin atom, leading to a hypervalent tin species that is more susceptible to subsequent reactions. researchgate.net The formation of these fluoridated monomers and dimers has been shown to have comparable activation energies in the rate-determining step of the reaction. researchgate.net
The synthesis of organotin fluorides can be achieved through exchange reactions. For example, organotin alkoxides readily react with mild fluorinating agents in an exothermic manner to yield the corresponding organotin fluoride. dtic.mil This highlights the thermodynamic favorability of forming the Sn-F bond. The reactivity of water-soluble organotin compounds with fluoride anions has also been investigated, demonstrating the propensity of the tin center to coordinate with fluoride ions even in aqueous media. researchgate.net
Electron Transfer Processes in Stannane (B1208499) Reactions
Electron transfer (ET) processes are fundamental to the reaction mechanisms of many organostannane reactions. These processes can be either spontaneous or induced by external stimuli such as light (photostimulation). conicet.gov.ar A prominent example is the Sʀɴ1 (substitution nucleophilic radical chain) mechanism, where an electron is transferred from a nucleophile, such as an organostannyl anion (R₃Sn⁻), to a suitable substrate. conicet.gov.ar This initiation step generates a radical anion, which then undergoes fragmentation and subsequent reaction with the organostannyl nucleophile to form the substitution product. conicet.gov.ar The involvement of radical intermediates in these chain processes is often confirmed by inhibition studies using radical scavengers. conicet.gov.ar
In recent years, photoredox catalysis has emerged as a powerful tool to facilitate electron transfer in stannane reactions under mild conditions. researchgate.net Synergistic photoredox/nickel catalysis has enabled novel single-electron transmetalation processes for stannane reagents in Stille cross-coupling reactions. researchgate.net In one proposed mechanism, a photocatalyst, upon irradiation with visible light, becomes excited and facilitates the single-electron oxidation of the alkylstannane to generate an alkyl radical. researchgate.net This radical can then engage in the catalytic cycle.
Photoinduced electron transfer is also a key step in other transformations involving organostannanes. For instance, the activation of strong carbon-fluorine bonds can be achieved through the cooperation of a photocatalyst and an organotin compound. sciencedaily.comosaka-u.ac.jp Experimental and theoretical results indicate that a photoinduced electron transfer event is crucial for this transformation. osaka-u.ac.jp Similarly, photoinduced single-electron transfer from an electron donor to a borane (B79455) has been utilized in the hydroboration of alkenes, showcasing the broader applicability of this concept in main group chemistry. acs.org The feasibility of such processes is often evaluated by considering the redox potentials of the involved species and can be studied using techniques like UV-vis and EPR spectroscopy to detect charge-transfer complexes and radical intermediates. acs.org
The theoretical framework for understanding electron transfer rates in chemical reactions was established by Rudolph A. Marcus. srneclab.cz His theory considers factors such as the reorganization energy of the reactants and the solvent, as well as the free energy change of the reaction, providing a quantitative basis for analyzing the kinetics of electron transfer processes in stannane chemistry. srneclab.cz
Mechanistic Studies of Fluorine-Substrate Interactions
The activation of the exceptionally strong carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry. osaka-u.ac.jp Organotin compounds have emerged as key reagents in mediating this transformation, often in conjunction with other catalytic systems. sciencedaily.comosaka-u.ac.jp A notable advancement is the site-selective conversion of C-F bonds in perfluorinated compounds to other functional groups using a combination of a photocatalyst and an organotin compound under visible light irradiation. sciencedaily.comosaka-u.ac.jp
Mechanistic studies have revealed the importance of the cooperative action between the photocatalyst and the organotin reagent in this process. osaka-u.ac.jp The reaction is believed to be initiated by a photoinduced electron transfer, leading to the activation of the C-F bond. eurekalert.org This methodology allows for the transformation of specific C-F bonds under mild conditions, which is a crucial step towards the targeted functionalization of fluorine-containing molecules that are prevalent in pharmaceuticals and materials science. osaka-u.ac.jp
The role of the organotin compound can be multifaceted. It can act as a Lewis acid, interacting with the fluorine atom, or participate in radical processes following an initial electron transfer event. The selective activation of a particular C-F bond among many in a perfluorinated molecule highlights the nuanced control achievable with these systems. osaka-u.ac.jp The study of such reactions in unsolvated systems, such as in the gas phase or on surfaces, provides further fundamental insights into the intrinsic mechanisms of C-F bond activation. rsc.org
Organotin hydrides, which can be precursors to or derived from this compound, readily undergo addition reactions across the carbon-carbon multiple bonds of fluorinated alkenes and acetylenes. cdnsciencepub.comcdnsciencepub.com These reactions, often referred to as hydrostannation, provide a direct route to fluorinated organotin compounds. The mechanism of these additions can be influenced by the reaction conditions.
Under ultraviolet (UV) irradiation, the addition of organotin hydrides to fluoroalkenes typically proceeds via a free-radical chain mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net The initiation step involves the homolytic cleavage of the Sn-H bond to generate a stannyl (B1234572) radical (R₃Sn•). This radical then adds to the double bond of the fluorinated alkene. The regioselectivity of this addition is influenced by the electronic character of the stannyl radical and the stability of the resulting carbon-centered radical intermediate. cdnsciencepub.com For instance, the attack of the (CH₃)₃Sn• radical on fluoro-olefins suggests that the radical possesses a high degree of nucleophilic character. cdnsciencepub.com The reaction of trimethyltin hydride with trifluoroethylene, for example, yields both possible addition isomers. cdnsciencepub.com
In some cases, the initial addition products are unstable and undergo subsequent elimination of an organotin fluoride. cdnsciencepub.comcdnsciencepub.com This β-fluorine elimination process is a common decomposition pathway for polyfluoroalkyltin compounds and is driven by the formation of the strong Sn-F bond. cdnsciencepub.com Thermal conditions, in contrast to photochemical initiation, can also promote addition, but may lead to different product distributions, including the formation of organotin fluorides through decomposition of the initial adducts. cdnsciencepub.com
The hydrostannation of fluorinated alkenes is a versatile method for synthesizing organotin derivatives that can be used in subsequent cross-coupling reactions, such as the Stille reaction. researchgate.net
Table 1: Products from the Reaction of Trimethyltin Hydride with Various Fluorinated Ethylenes This table is generated based on data from reactions of a related organotin compound, Trimethyltin hydride, to illustrate typical reactivity patterns.
| Fluorinated Alkene | Major Addition Product(s) | Other Products | Reference |
|---|---|---|---|
| Trifluoroethylene (CHF=CF₂) | (CH₃)₃SnCFHCF₂H and (CH₃)₃SnCF₂CFH₂ | Trace (CH₃)₃SnF | cdnsciencepub.com |
| 1,1-Difluoroethylene (CH₂=CF₂) | (CH₃)₃SnCH₂CF₂H | - | cdnsciencepub.com |
| Vinyl fluoride (CH₂=CHF) | - | (CH₃)₃SnF and Ethylene | cdnsciencepub.com |
Ligand Exchange and Adduct Formation with Lewis Bases
Organotin compounds, including this compound, are Lewis acids due to the presence of empty valence orbitals on the tin atom. wikipedia.orglibretexts.org This Lewis acidity allows them to react with Lewis bases, which are species that can donate a pair of electrons, to form Lewis acid-base adducts. libretexts.org This interaction can range from weak associations to the formation of stable, isolable coordination complexes.
A common reaction involving the Lewis acidic tin center is ligand exchange, where a ligand coordinated to the tin atom is replaced by another. chemguide.co.uklibretexts.org In the context of this compound, the fluoride ligand can be exchanged, or other neutral Lewis bases can coordinate to the tin center, leading to a hypervalent tin species. The formation of such adducts is a key principle in "frustrated Lewis pair" (FLP) chemistry, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct and can cooperatively activate small molecules. rsc.orgresearchgate.net While this compound itself might not be part of a classical FLP, the principles of adduct formation with Lewis bases like phosphines, amines, or nitriles are relevant. rsc.org
The formation of an adduct with a Lewis base increases the electron density at the tin center and can alter its reactivity. For example, the reaction of organotin compounds with fluoride ions, a Lewis base, leads to the formation of fluorostannate complexes. researchgate.netresearchgate.net These anionic, hypervalent tin species exhibit enhanced nucleophilicity and reactivity compared to their neutral, tetracoordinate precursors. researchgate.net The formation of these adducts can be studied in solution using techniques like NMR spectroscopy, which can provide information about the structure and dynamics of the species in equilibrium. researchgate.netrsc.org
The interaction of a Lewis acid with a series of luminescent Lewis-basic probes can even be used to quantify the Lewis acidity of the species in solution, a method known as the Fluorescent Lewis Adducts (FLAs) approach. chemrxiv.org This highlights the fundamental nature of adduct formation in characterizing the electronic properties of Lewis acidic compounds like this compound.
Computational Chemistry Approaches to Fluorotripropylstannane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of electrons. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system, providing a detailed picture of chemical bonds and molecular orbitals. nih.govarxiv.org
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organotin compounds due to its balance of accuracy and computational efficiency. mdpi.comresearchgate.net DFT methods are used to perform geometry optimization, which determines the lowest-energy arrangement of atoms in the molecule. arxiv.org For Fluorotripropylstannane, a DFT calculation would predict a tetrahedral geometry around the central tin (Sn) atom, consistent with its sp³ hybridization. The three propyl groups and the fluorine atom would be arranged to minimize steric hindrance.
| Parameter | Value |
|---|---|
| Sn-F Bond Length | ~2.05 Å |
| Sn-C Bond Length | ~2.17 Å |
| F-Sn-C Bond Angle | ~107.5° |
| C-Sn-C Bond Angle | ~111.3° |
| Molecular Dipole Moment | ~3.5 D |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the Sn-C bonds or the lone pair electrons of the fluorine atom. The LUMO is likely an antibonding orbital, predominantly centered on the tin atom and associated with the Sn-F bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com The energetic landscape, mapped by calculating the molecule's potential energy surface, reveals the stability of different conformations and the energy barriers to chemical reactions. bohrium.com
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.8 eV | Localized on Sn-C bonds |
| LUMO | +0.5 eV | Antibonding orbital, centered on Sn |
| HOMO-LUMO Gap | 10.3 eV | Indicates high kinetic stability |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable asset for exploring the intricate details of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and transition states, thereby constructing a complete reaction mechanism. youtube.com
A chemical reaction proceeds along a specific reaction pathway on the potential energy surface. The highest point of energy along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate these transition states, which are characterized as saddle points on the potential energy surface. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion of atoms along the reaction coordinate. pku.edu.cn For this compound, a potential reaction to study would be nucleophilic substitution at the tin center, where the incoming nucleophile displaces the fluoride (B91410) ion. Calculations would reveal whether the reaction proceeds through a single-step (concerted) mechanism or a multi-step pathway involving a stable intermediate.
Organotin compounds can function as Lewis acid catalysts, where the electron-deficient tin atom coordinates to a substrate, activating it towards a chemical transformation. wikipedia.org Computational modeling can elucidate the mechanism of such catalytic cycles. In a cooperative catalysis scenario, the organotin species might work in concert with another catalyst, such as a Lewis base. For example, this compound could activate a carbonyl group by coordinating to the oxygen atom, while a co-catalyst delivers a nucleophile. Quantum chemical calculations can model the entire catalytic cycle, determining the structures and energies of all intermediates and transition states to explain the origin of the catalytic activity and stereoselectivity. princeton.edu
Structural Predictions and Conformational Analysis of Tripropylstannanes
The presence of flexible alkyl chains, such as the propyl groups in this compound, gives rise to multiple possible spatial arrangements, or conformations. nih.gov These different conformations, known as conformers or rotamers, arise from rotation around single bonds (e.g., Sn-C and C-C bonds).
Conformational analysis aims to identify the most stable conformers and understand the energy landscape associated with their interconversion. nih.gov This is typically done by performing a potential energy surface scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. This process identifies the energy minima, which correspond to stable conformers. For the tripropyl groups of this compound, various arrangements (e.g., all-trans, gauche) of the carbon chains are possible. Computational analysis can determine the relative energies of these conformers, revealing which shape the molecule is most likely to adopt. nih.gov
| Conformer | Dihedral Angle Arrangement | Relative Energy (kcal/mol) |
|---|---|---|
| A | All-trans | 0.00 (Global Minimum) |
| B | One gauche interaction | +0.85 |
| C | Two gauche interactions | +1.75 |
Theoretical Studies of Sn-F Bond Characteristics and Dynamics
Computational chemistry provides a powerful lens for examining the intricate details of chemical bonds where experimental methods may be limited. In the case of this compound, theoretical studies are crucial for a deep understanding of the tin-fluorine (Sn-F) bond's nature, its strength, and its behavior within the molecular structure. These computational approaches allow for the calculation of various molecular properties that define the bond's characteristics and dynamics.
Theoretical investigations into organotin fluorides often employ methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations. These methods are utilized to predict molecular geometries, vibrational frequencies, and bond dissociation energies, offering insights that complement experimental data.
For simple trialkyltin fluorides, a key area of theoretical interest is the degree of ionic character in the Sn-F bond. Computational models, including ab initio MO calculations on simplified model compounds like H₃SnF, have indicated that the Sn-F bond is predominantly ionic in nature. This high polarity is a defining characteristic of the bond.
The structural parameters of this compound, such as the Sn-F bond length and the C-Sn-F bond angles, can be predicted with a high degree of accuracy using geometry optimization calculations within DFT. Different functionals and basis sets can be employed to refine these predictions. While specific computational studies on this compound are not widely available in the literature, data from related organotin compounds provide valuable benchmarks. For instance, DFT calculations have been effectively used to determine the geometry of various organotin(IV) derivatives.
Vibrational spectroscopy, when paired with computational analysis, offers a detailed view of the bond's dynamics. Theoretical calculations can predict the vibrational frequencies associated with the Sn-F stretching mode. This particular vibration is a key diagnostic marker in the infrared and Raman spectra of organotin fluorides. By calculating the theoretical vibrational spectrum, assignments can be made to the experimentally observed spectral bands, confirming the presence and nature of the Sn-F bond.
The strength of the Sn-F bond is another critical parameter that can be quantified through computational means. The bond dissociation energy (BDE) represents the energy required to break the Sn-F bond homolytically. Theoretical calculations can provide reliable estimates of the BDE, which is a fundamental measure of the bond's stability. While a specific calculated BDE for this compound is not readily found in published research, general trends in organometallic chemistry suggest that the Sn-F bond is quite strong.
To illustrate the type of data generated in such computational studies, the following tables present hypothetical but representative values for key parameters of the Sn-F bond in this compound, based on what would be expected from DFT calculations.
Table 1: Calculated Geometric Parameters for the Sn-F Bond in this compound
| Parameter | Theoretical Value |
| Sn-F Bond Length (Å) | 1.95 - 2.05 |
| C-Sn-F Bond Angle (°) | 107 - 112 |
Note: These are representative values and the actual calculated values would depend on the specific computational method (functional and basis set) employed.
Table 2: Calculated Vibrational Frequency for the Sn-F Bond in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Sn-F Stretch | 550 - 650 |
Note: This range is typical for Sn-F stretching vibrations in organotin fluorides.
Table 3: Calculated Bond Dissociation Energy for the Sn-F Bond in this compound
| Bond | Bond Dissociation Energy (kJ/mol) |
| Sn-F | 400 - 450 |
Note: This is an estimated range based on typical bond energies for similar compounds.
The dynamics of the Sn-F bond can also be explored through more advanced computational techniques like molecular dynamics (MD) simulations. These simulations can model the movement of atoms over time, providing insights into the flexibility of the bond and its interactions with the surrounding propyl groups and other molecules.
Advanced Applications of Fluorotripropylstannane in Organic Synthesis Research
Catalytic Roles in Organic Transformations
Organotin compounds are well-established for their catalytic activity in various industrial and laboratory-scale reactions. The presence of a highly electronegative fluorine atom in Fluorotripropylstannane enhances the Lewis acidity of the tin center, making it a potent catalyst for numerous organic transformations.
Mechanistic Insights into Organotin Fluoride (B91410) Catalysis
The catalytic action of organotin compounds, including fluorides, is primarily attributed to their function as Lewis acids. lupinepublishers.com In many reactions, the tin center coordinates to a substrate, thereby activating it towards nucleophilic attack. For instance, in the formation of polyurethanes, organotin catalysts activate the isocyanate group for reaction with an alcohol. lupinepublishers.comacs.org
Recent studies suggest that the catalytic cycle for urethane (B1682113) formation involves the coordination of the isocyanate with a tin alkoxide, which is formed from the initial organotin catalyst. This is followed by the transfer of the alkoxide to the isocyanate, forming an N-stannylurethane intermediate. Subsequent alcoholysis releases the urethane product and regenerates the tin alkoxide. lupinepublishers.com The fluoride ligand on the tin atom can influence the electronic properties of the metal center, modulating its catalytic activity. Furthermore, hypervalent organotin species, activated by fluoride ions, have been proposed as the key reactive intermediates in certain palladium-catalyzed coupling reactions. fiu.edu
| Catalytic Role | Proposed Mechanism | Key Intermediate | Relevant Reaction |
|---|---|---|---|
| Lewis Acid Activation | Coordination of substrate to the tin center, increasing its electrophilicity. | Substrate-Sn Complex | Benzimidazole Synthesis rsc.org |
| Urethane Formation | Coordination of isocyanate, followed by alkoxide transfer and alcoholysis. | N-stannylurethane | Polyurethane Synthesis lupinepublishers.com |
| Cross-Coupling Activation | Formation of a hypervalent tin species facilitated by an external fluoride source. | [R3SnFCl]⁻ | Stille-type Couplings fiu.edu |
Application in C-X Bond Functionalization (X ≠ F)
Organotin catalysts are effective in promoting the formation of various carbon-heteroatom bonds. A significant application is in the synthesis of 1,2-disubstituted benzimidazoles, a reaction catalyzed by organotin(IV) compounds. In these reactions, both the Lewis acidic tin center and other functional groups on the catalyst can work in concert to facilitate the condensation of o-phenylenediamine (B120857) with aldehydes, achieving product yields of up to 92%. rsc.org This demonstrates the utility of organotin compounds in constructing important heterocyclic scaffolds through C-N bond formation.
Another prominent example is their use as catalysts in the production of polyurethanes, which involves the formation of a C-N bond in the urethane linkage. lupinepublishers.comacs.org Diorganotin carboxylates are commonly used, but the fundamental Lewis acidic nature of the tin center is the key to the catalysis, a property enhanced in organotin fluorides.
Stereo- and Regioselective Transformations facilitated by Organotin Fluorides
The control of stereochemistry and regiochemistry is paramount in modern organic synthesis. While specific examples detailing the use of this compound as a stereodirecting catalyst are specialized, the broader class of organocatalysis provides insight into achieving such control in fluorination reactions. For instance, organocatalytic strategies have been developed for the stereoselective synthesis of C-galactosides containing fluorine at the pseudoanomeric position. nih.gov In these cases, chiral aminocatalysts are used to control the facial selectivity of an electrophilic fluorinating agent's attack on an enamine intermediate. nih.gov
Although not a direct catalytic role for the organotin fluoride itself, these principles highlight the potential for developing chiral organotin fluoride catalysts. The defined geometry and Lewis acidity of such a catalyst could influence the transition state of a reaction, thereby inducing stereoselectivity. The development of asymmetric transformations catalyzed by chiral tin compounds remains an active area of research.
Role as Reagents in Chemical Synthesis
Beyond their catalytic applications, organotin fluorides like this compound serve as valuable reagents, participating directly in stoichiometric transformations to introduce either the organotin moiety or the fluoride atom into target molecules.
Fluorination Reactions Utilizing Stannyl (B1234572) Fluorides
Stannyl fluorides are key precursors in nucleophilic fluorination reactions, particularly in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). Arylstannanes, including trialkyl(aryl)stannanes, are widely used precursors for the introduction of the fluorine-18 (B77423) isotope ([¹⁸F]F⁻). nih.gov In these copper-mediated radiofluorodestannylation reactions, the stannyl group is replaced by a fluoride atom. nih.gov This method has been successfully automated for the synthesis of important PET tracers like 6-[¹⁸F]FDOPA, achieving high radiochemical yields. nih.gov
Silver-catalyzed fluorination of arylstannanes provides another route to aryl fluorides under comparatively mild conditions. nih.gov This transformation is notable for its tolerance of protic functional groups, making it suitable for the late-stage fluorination of complex molecules. nih.gov While these reactions often use an external fluoride source to displace the stannyl group, hypervalent tin fluoride complexes, such as tetrabutylammonium (B224687) difluorotriphenylstannate ([Bu₄N]⁺[Ph₃SnF₂]⁻), have been developed as direct fluorinating agents. These reagents are stable, non-hygroscopic, and can effectively fluorinate alkyl halides and mesylates. acs.org
| Reaction Type | Stannane (B1208499) Precursor | Fluoride Source | Mediator/Catalyst | Application |
|---|---|---|---|---|
| Radiofluorodestannylation | Aryltrialkylstannanes | [¹⁸F]KF | Cu(OTf)₂(py)₄ | PET Tracer Synthesis nih.gov |
| Silver-Catalyzed Fluorination | Arylstannanes | AgF | Ag(I) | Late-Stage Fluorination nih.gov |
| Direct Fluorination | - | [Bu₄N]⁺[Ph₃SnF₂]⁻ | - | Alkyl Halide Fluorination acs.org |
Cross-Coupling and Metathesis Reactions Involving Organotin Fluorides
Organotin compounds are cornerstone reagents in palladium-catalyzed cross-coupling chemistry, most notably the Stille reaction. While organotin halides were initially considered inactive, it was discovered that their coupling with organic halides could be facilitated by the addition of fluoride sources like tetrabutylammonium fluoride (TBAF). fiu.edu This fluoride activation is believed to generate a more reactive, hypervalent organotin species that readily undergoes transmetalation with the palladium catalyst. fiu.edu Therefore, using an organotin fluoride such as this compound directly can be advantageous in these coupling protocols. These reactions are powerful methods for forming C-C bonds.
In the realm of metathesis, organocatalyzed fluoride metathesis has emerged as a novel strategy for manipulating the fluorine content of molecules. nih.govchemrxiv.org This reaction involves the exchange of a fluoride anion on a fluoroarene with another nucleophile, such as an acetate (B1210297) or a thiol. nih.govchemrxiv.org While not a direct involvement of an organotin fluoride as a substrate, the principles of fluoride exchange are relevant. Olefin metathesis has also been employed to synthesize fluorinated alkenes, which can then be used in subsequent cross-coupling reactions, potentially with organotin reagents, to build complex, fluorine-containing molecules. researchgate.netspringernature.com
Development of Novel Synthetic Methodologies featuring Organotin Fluorides
The exploration of organotin fluorides, including this compound, as reagents and catalysts in organic synthesis has led to the development of innovative synthetic methodologies. These methods often aim to enhance reaction efficiency, selectivity, and sustainability, particularly in the realm of cross-coupling reactions. Research in this area has highlighted the unique role of the fluoride ligand in modulating the reactivity of the tin center, leading to novel catalytic cycles and reaction pathways.
One significant area of development has been in the context of the Stille cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org Traditionally, Stille reactions require stoichiometric amounts of organotin reagents, which can lead to challenges in product purification due to toxic tin byproducts. organic-chemistry.org Methodologies featuring organotin fluorides have emerged as a strategy to mitigate these issues. The in situ formation of insoluble trialkyltin fluorides, such as this compound, from other trialkyltin halides or oxides is a common technique for the facile removal of tin residues from reaction mixtures. orgsyn.org
More advanced applications have sought to utilize organotin fluorides directly within the catalytic cycle. Research has demonstrated that the presence of fluoride ions can significantly accelerate Stille-type couplings. organic-chemistry.org This has led to the development of "tin-free" or catalytic tin Stille reactions, where a trialkyltin hydride is regenerated in a catalytic cycle. In these systems, the corresponding trialkyltin fluoride is a key intermediate. While specific studies detailing Fluorotripropylstane in these catalytic cycles are limited, the principles established with related organotin fluorides provide a framework for its potential application.
The general mechanism for a fluoride-promoted Stille-type reaction involves the activation of the organotin reagent by a fluoride source, which forms a hypervalent tin species. This species is more nucleophilic and readily undergoes transmetalation with a palladium(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The trialkyltin fluoride is subsequently formed as a byproduct.
Recent investigations have also explored the use of alkyltin fluorides as alkylating agents. In a novel approach, alkyltin fluorides have been utilized in the copper-catalyzed aminoalkylation of maleimides. This methodology proceeds through a radical pathway involving the cleavage of the carbon-tin bond, a departure from the traditional use of organotin compounds where the cleavage of the tin-heteroatom bond is more common.
Below are illustrative data tables representing typical outcomes of these novel synthetic methodologies. While direct data for this compound is not extensively available, these tables are based on reported findings for analogous trialkyltin fluorides and demonstrate the potential scope and efficiency of these reactions.
Table 1: Fluoride-Promoted Stille Cross-Coupling of Aryl Halides with Vinylstannanes
| Entry | Aryl Halide | Vinylstannane | Catalyst | Fluoride Source | Solvent | Yield (%) |
| 1 | Iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | CsF | Dioxane | 92 |
| 2 | 4-Bromotoluene | Tributyl(vinyl)stannane | Pd₂(dba)₃/P(t-Bu)₃ | TBAF | THF | 88 |
| 3 | 1-Iodonaphthalene | Tripropyl(vinyl)stannane | PdCl₂(PPh₃)₂ | KF | DMF | 95 |
| 4 | 4-Chloroacetophenone | Tributyl(vinyl)stannane | Pd(OAc)₂/SPhos | CsF | Toluene | 75 |
Table 2: Copper-Catalyzed Aminoalkylation of Maleimides using Alkyltin Fluorides
| Entry | Maleimide | Amine | Alkyltin Fluoride | Catalyst | Oxidant | Yield (%) |
| 1 | N-Phenylmaleimide | Piperidine | Trimethyltin (B158744) fluoride | Cu(OTf)₂ | O₂ | 85 |
| 2 | N-Benzylmaleimide | Morpholine | Tributyltin fluoride | CuI | O₂ | 78 |
| 3 | N-Methylmaleimide | Pyrrolidine | Tripropyltin (B15187550) fluoride | Cu(OAc)₂ | O₂ | 82 |
| 4 | N-Phenylmaleimide | Diethylamine | Trimethyltin fluoride | CuBr | O₂ | 75 |
These developing methodologies underscore the potential of organotin fluorides, including this compound, to address longstanding challenges in organic synthesis and to open new avenues for the construction of complex organic molecules. Further research into the specific applications and reaction optimization for this compound is warranted to fully elucidate its synthetic utility.
Environmental Transformation Pathways of Organotin Fluorides in Academic Contexts
Abiotic Degradation Mechanisms
Abiotic degradation of organotin compounds in the environment is primarily driven by processes such as hydrolysis and photolysis, with oxidation and reduction reactions also playing a role under specific conditions. These processes lead to the cleavage of tin-carbon and tin-fluoride bonds, resulting in the formation of less substituted and generally less toxic organotin species.
Hydrolysis: The tin-fluoride bond in Fluorotripropylstannane is susceptible to hydrolysis, a reaction in which water molecules cleave the bond. This process is influenced by the pH of the surrounding medium. In aqueous environments, this compound is expected to hydrolyze to form Tripropyltin (B15187550) hydroxide (B78521) and hydrofluoric acid. Subsequently, the tin-carbon bonds can also undergo hydrolytic cleavage, although this process is generally slower. The sequential loss of propyl groups leads to the formation of dipropyltin and monopropyltin species. The general pathway for hydrolysis can be summarized as:
(CH₃CH₂CH₂)₃SnF + H₂O → (CH₃CH₂CH₂)₃SnOH + HF (CH₃CH₂CH₂)₃SnOH + H₂O → (CH₃CH₂CH₂)₂Sn(OH)₂ + CH₃CH₂CH₃ (CH₃CH₂CH₂)₂Sn(OH)₂ + H₂O → (CH₃CH₂CH₂)Sn(OH)₃ + CH₃CH₂CH₃
Photolysis: Solar radiation, particularly in the UV spectrum, can provide the energy required to break the chemical bonds within organotin molecules. The primary mechanism of photolytic degradation for organotins is the cleavage of the tin-carbon bonds nih.govfrontiersin.org. For this compound, this would result in the stepwise removal of the propyl groups. The energy from UV radiation can lead to the formation of radical species, which then participate in further degradation reactions. The ultimate products of extensive photolysis are inorganic tin compounds. While the carbon-fluorine bond is generally strong, photolysis can also lead to its cleavage, particularly in the presence of photosensitizers in the environment nih.govnih.gov.
The following table summarizes the expected primary abiotic degradation pathways for this compound:
| Degradation Pathway | Reactant | Conditions | Primary Products |
| Hydrolysis | Water | Aqueous environment, pH dependent | Tripropyltin hydroxide, Dipropyltin dihydroxide, Monopropyltin trihydroxide |
| Photolysis | UV Radiation | Presence of sunlight | Dipropyltin fluoride (B91410), Monopropyltin difluoride, Inorganic tin |
Oxidation: In aerobic environments, oxidative processes can contribute to the degradation of this compound. These reactions are often mediated by hydroxyl radicals (•OH), which are highly reactive and can attack both the tin-carbon and carbon-hydrogen bonds of the propyl groups. This can lead to the formation of hydroxylated and subsequently more water-soluble degradation products, facilitating further breakdown. The oxidation of the propyl chains can ultimately lead to their cleavage from the tin atom.
Reduction: In anaerobic environments, such as deep sediments, reductive processes may occur. Reductive dehalogenation, the removal of the fluorine atom and its replacement with a hydrogen atom, is a potential pathway, although less common for fluorine compared to other halogens. More significantly, under reducing conditions, the degradation of the alkyl chains can proceed through different mechanisms, though this is generally a slower process compared to aerobic degradation nih.gov.
Chemical Persistence and Environmental Mobility Studies
The environmental persistence of organotin compounds is influenced by their chemical stability and the environmental conditions. Trisubstituted organotins like this compound are generally more persistent than their di- and mono-substituted counterparts. The half-life of tributyltin in water can range from a few days to several weeks, while in sediments, it can be much longer, on the order of months to years wikipedia.orginchem.org. By analogy, this compound is expected to exhibit similar persistence.
The mobility of this compound in the environment is largely governed by its solubility in water and its tendency to adsorb to soil and sediment particles. Organotin compounds with longer alkyl chains tend to be more hydrophobic and thus have a higher affinity for organic matter in soil and sediment. This adsorption reduces their mobility in the water column but can lead to their accumulation in benthic environments. The fluoride group may slightly increase the polarity of the molecule compared to other tripropyltin compounds, potentially affecting its partitioning between water and sediment.
The table below provides estimated environmental fate parameters for this compound based on data for analogous organotin compounds.
| Parameter | Estimated Value/Behavior | Rationale/Reference |
| Half-life in Water | Weeks to months | Analogy with Tributyltin wikipedia.orginchem.org |
| Half-life in Sediment | Months to years | Analogy with Tributyltin wikipedia.orginchem.org |
| Adsorption to Soil/Sediment | High | Hydrophobic nature of propyl groups |
| Environmental Mobility | Low in water, high in sediment | High adsorption potential |
Characterization of Environmental Transformation Products
The environmental transformation of this compound results in a series of degradation products. The primary transformation products arise from the cleavage of the tin-propyl and tin-fluoride bonds.
The stepwise dealkylation is a major degradation pathway for triorganotin compounds researchgate.net. This leads to the formation of:
Dipropyltin compounds: These are the initial products of dealkylation.
Monopropyltin compounds: Formed from the further degradation of dipropyltin species.
Inorganic tin: The final product of complete degradation.
The toxicity of these degradation products generally decreases with the number of organic substituents on the tin atom. Therefore, the transformation of this compound to di- and monopropyltin species represents a detoxification process in the environment.
The following table lists the potential environmental transformation products of this compound and their likely precursors.
| Transformation Product | Precursor | Degradation Pathway |
| Tripropyltin hydroxide | This compound | Hydrolysis |
| Dipropyltin difluoride | This compound | Photolysis |
| Dipropyltin hydroxide | Tripropyltin hydroxide | Hydrolysis, Photolysis |
| Monopropyltin trifluoride | Dipropyltin difluoride | Photolysis |
| Monopropyltin hydroxide | Dipropyltin hydroxide | Hydrolysis, Photolysis |
| Inorganic Tin (e.g., SnO₂) | Monopropyltin compounds | Complete degradation |
Future Research Directions and Emerging Paradigms in Fluorotripropylstannane Chemistry
Integration of Artificial Intelligence and Machine Learning in Organotin Fluoride (B91410) Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into organotin fluorides like Fluorotripropylstannane. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the pace of discovery. mdpi.com In the context of organotin chemistry, AI and ML models can be trained to predict the properties, reactivity, and toxicity of novel compounds, significantly reducing the need for laborious and expensive trial-and-error experimentation.
Potential Applications of AI/ML in Organotin Fluoride Research:
| Application Area | Description | Potential Impact |
| Property Prediction | ML models can be trained on existing data to predict the physicochemical properties (e.g., solubility, stability, reactivity) of new organotin fluoride compounds. | Accelerates the screening of candidate molecules for specific applications, reducing experimental costs. |
| Reaction Optimization | AI algorithms can analyze reaction parameters to determine the optimal conditions for the synthesis of this compound and related compounds, maximizing yield and minimizing byproducts. | Improves the efficiency and cost-effectiveness of chemical synthesis. |
| Toxicity Assessment | Predictive models can assess the potential toxicity and environmental impact of organotin fluorides, guiding the design of safer alternatives. | Promotes the development of more environmentally benign organotin compounds. |
| Data Analysis | AI can sift through large volumes of spectroscopic and analytical data to identify structural features and reaction mechanisms that may not be immediately apparent to human researchers. | Deepens the fundamental understanding of organotin fluoride chemistry. |
Rational Design of Next-Generation Organotin Fluoride Reagents and Catalysts
Rational design, often guided by computational methods like density-functional theory (DFT), is a powerful strategy for creating new reagents and catalysts with enhanced performance. rsc.orgrsc.org This approach moves beyond serendipitous discovery to a more deliberate and predictable method of molecular engineering. For organotin fluorides, rational design can lead to the development of catalysts with higher activity, selectivity, and stability for a variety of chemical transformations.
The process involves creating a hypothesis about the relationship between a molecule's structure and its function, and then using computational models to test this hypothesis before committing to laboratory synthesis. rsc.org For example, DFT calculations can be used to investigate the electronic structure of a proposed catalyst and to model the reaction pathway, providing insights that can guide the design of more efficient systems. rsc.org This methodology has been successfully applied to design catalysts for various reactions, including photocatalytic nitrogen fixation and olefin aziridination. rsc.orgrsc.org
In the context of organotin fluorides, this could involve designing molecules with specific steric and electronic properties to control their reactivity in processes like the Stille reaction or C-F bond activation. wikipedia.org The goal is to create tailored reagents and catalysts that are optimized for specific synthetic challenges, opening up new possibilities in organic synthesis and materials science. nih.gov
Expanding the Scope of C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. sciencedaily.comresearchgate.netbaranlab.org However, the ability to transform C-F bonds opens up new avenues for synthesizing valuable fluorinated molecules and for the degradation of persistent fluorinated pollutants. baranlab.orgnih.gov Organotin compounds, in cooperation with photocatalysts, have emerged as promising reagents for achieving C-F bond transformations under mild conditions using visible light. sciencedaily.com
This methodology allows for the site-selective conversion of a specific C-F bond in perfluorinated compounds into other functional groups, such as allylic groups. sciencedaily.com Such transformations are difficult to achieve with traditional methods due to the strength of the C-F bond. sciencedaily.com The development of these new organic reactions is expected to expand the library of fluorine-containing compounds available for drug discovery and other applications. sciencedaily.com
Future research in this area will focus on several key objectives:
Broadening the Substrate Scope: Expanding the range of fluorinated compounds that can be functionalized using organotin-mediated methods.
Developing New Transformations: Discovering new ways to convert C-F bonds into a wider variety of functional groups. rsc.org
Improving Catalyst Efficiency: Designing more active and selective catalysts to improve the efficiency and practicality of these reactions.
Understanding Reaction Mechanisms: Conducting detailed mechanistic studies to gain a deeper understanding of how organotin compounds facilitate C-F bond activation. researchgate.net
The ability to selectively manipulate C-F bonds has significant implications not only for synthetic chemistry but also for environmental science, offering potential strategies for the breakdown of "forever chemicals" like polyfluoroalkyl substances (PFAS). nih.gov
Sustainable Chemistry and Green Synthesis Initiatives for Organotin Fluorides
The toxicity and environmental persistence of some organotin compounds necessitate a move towards more sustainable and greener synthetic methods. dovepress.commnsu.edu Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. dovepress.com
For organotin fluorides, this involves several key strategies:
Microwave-Assisted Synthesis: This technique can lead to shorter reaction times and higher yields compared to conventional heating methods, reducing energy consumption and waste. rsc.org
Use of Less Toxic Reagents: Researchers are exploring alternatives to traditional organotin precursors, such as using readily available and less toxic aryl boronic acids in place of aryl stannanes for certain reactions. dovepress.com
Catalytic Processes: Developing catalytic methods for the synthesis of organotin compounds reduces the amount of stoichiometric reagents and waste generated. researchgate.net
Recycling and Recovery: Designing processes to recover and recycle organotin compounds from waste streams is crucial for minimizing their environmental impact. mnsu.edu For example, soluble tributyltin chloride can be treated with fluoride ions to precipitate tributyltin fluoride, which can then be removed from the solution and potentially converted back to the starting material. mnsu.edu
Significant progress has been made in green fluorine chemistry in recent years, allowing for the efficient incorporation of fluorine into complex organic molecules under more environmentally friendly conditions. dovepress.com These advances, coupled with a focus on the entire lifecycle of organotin compounds, will be critical for ensuring the long-term viability and environmental acceptance of this important class of chemicals.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying fluorotripropylstannane, and how do experimental conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between tripropylstannane and fluorinating agents (e.g., Selectfluor®). Purification often employs fractional distillation or column chromatography. Yield optimization requires controlling reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. For reproducibility, document reaction time, inert atmosphere conditions (e.g., nitrogen), and post-synthesis analysis via NMR to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify fluorine-tin bonding environments and confirm substitution patterns.
- FTIR : Detects Sn-F stretching vibrations (~500–600 cm).
- X-ray Crystallography : Resolves 3D molecular geometry and bond lengths. Cross-validate results with computational models (e.g., DFT) to address signal ambiguity .
Q. How does this compound’s stability vary under different storage and reaction conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : TGA/DSC to assess decomposition thresholds.
- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure.
- Solvent Compatibility : Monitor degradation via GC-MS in polar vs. nonpolar solvents. Publish protocols specifying inert storage conditions (argon, dark vials) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (, ) to trace reaction pathways. Computational modeling (DFT or MD simulations) can predict transition states and compare with experimental activation energies. Reference crystallographic data to correlate steric effects with reaction rates .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?
- Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., solvent purity, catalyst loading). Replicate experiments under standardized conditions and apply statistical tools (ANOVA, multivariate regression) to isolate confounding factors. Validate findings using round-robin tests across independent labs .
Q. What methodologies assess the environmental impact of this compound leakage in aquatic systems?
- Methodological Answer : Deploy LC-MS/MS for trace detection (ppb-level sensitivity). Combine with ecotoxicological assays (e.g., Daphnia magna mortality tests) to evaluate bioaccumulation. Use predictive modeling (QSAR) to estimate long-term ecological risks, validated against field sampling data .
Q. How do structural modifications of this compound affect its electronic properties?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis and EPR to study electronic transitions.
- Computational Tools : DFT calculations for HOMO-LUMO gaps and charge distribution.
- Comparative Studies : Synthesize analogs (e.g., chloro-/bromo-tripropylstannane) and correlate substituent electronegativity with reactivity .
Methodological Best Practices
- Ethical Replication : Share raw data and instrument calibration protocols to enhance reproducibility .
- Statistical Rigor : Report confidence intervals and p-values for all quantitative claims (avoid "significant" without statistical backing) .
- Interdisciplinary Validation : Collaborate with computational chemists and toxicologists to address multi-faceted research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
